Aromadendrene

Description

Classification and Structural Characteristics

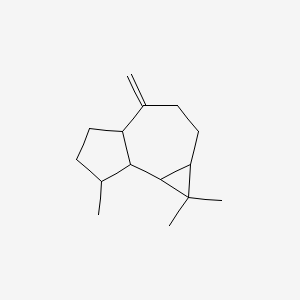

Aromadendrene (B190605) belongs to the class of tricyclic sesquiterpenoids. mdpi.com The defining feature of aromadendrane-type sesquiterpenoids is their unique carbon skeleton, which consists of a five-membered ring (ring A) fused to a seven-membered ring (ring B), with a cyclopropane (B1198618) ring (ring C) incorporated into the structure. mdpi.comnih.gov This core structure is known as the aromadendrane skeleton.

The molecular formula for this compound is C₁₅H₂₄. nih.govbiosynth.com The arrangement of atoms in the tricyclic system creates multiple chiral centers, leading to the existence of various stereoisomers, such as (+)-aromadendrene and (-)-aromadendrene, as well as diastereomers like allothis compound (B1252756). wur.nl Allothis compound is characterized as the C8 epimer of this compound and possesses a cis-fused hydroazulene skeleton, in contrast to the trans-fused configuration of this compound. wur.nl

The aromadendrane family is further diversified by various chemical modifications to the basic skeleton, such as oxidation, acylation, and glycosylation at different positions. mdpi.comnih.gov These modifications give rise to a wide array of derivatives, including alcohols like viridiflorol (B1683568), globulol, and ledol. wur.nl

Table 1: Physicochemical Properties of (+)-Aromadendrene

| Property | Value | Source |

|---|---|---|

| CAS Number | 489-39-4 | nih.govbiosynth.comchemicalbook.com |

| Molecular Formula | C₁₅H₂₄ | nih.govbiosynth.comchemicalbook.com |

| Molecular Weight | 204.35 g/mol | nih.govbiosynth.com |

| Boiling Point | 261-263 °C | chemicalbook.com |

| Density | 0.912 g/mL at 20 °C | chemicalbook.com |

| Flash Point | 90 °C | biosynth.com |

| IUPAC Name | (1aR,4aR,7R,7aR,7bS)-1,1,7-trimethyl-4-methylidene-2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulene | nih.gov |

Historical Context of Discovery and Early Structural Elucidation

The history of this compound is intrinsically linked to the study of essential oils from Eucalyptus species. These compounds were first discovered and characterized within the essential oil of eucalyptus trees. mdpi.comnih.gov The name "this compound" itself is derived from Aromadendron, an older botanical name for Eucalyptus trees. wur.nl

The structural elucidation of the parent compound, this compound, was a significant achievement in natural product chemistry. In 1953, A.J. Birch and his colleagues successfully determined the fundamental carbon skeleton of this compound. wur.nl This was a crucial step that laid the groundwork for defining the entire class of aromadendrane sesquiterpenoids.

A decade later, in 1966, the absolute configuration of this compound was definitively established. wur.nl This was accomplished by G. Büchi and his collaborators through the total synthesis of (-)-aromadendrene, the enantiomer of the naturally occurring form. wur.nlnih.gov This landmark synthesis not only confirmed the three-dimensional structure of this compound but also simultaneously led to the identification and structural characterization of its epimer, (-)-allothis compound. wur.nl

Significance in Natural Product Chemistry and Terpenoid Research

Aromadendrane-type sesquiterpenoids hold considerable significance in the fields of natural product chemistry and terpenoid research. Their widespread occurrence in plants, particularly in essential oils, makes them important subjects for phytochemical studies. mdpi.comnih.gov For instance, (+)-aromadendrene is a major constituent (55-70%) of the sesquiterpene fraction of the oil from Eucalyptus globulus. wur.nl

The complex and unique tricyclic structure of the aromadendrane skeleton has presented a compelling challenge for synthetic chemists, leading to the development of novel synthetic strategies. wur.nl The biosynthesis of these compounds is also an active area of research. They are formed from farnesyl diphosphate (B83284) (FPP) through the action of specific enzymes called sesquiterpene synthases (STSs). mdpi.comresearchgate.net Identified STSs involved in the formation of aromadendrane-type compounds include viridiflorol synthase and α-gurjunene synthase. mdpi.com

Furthermore, the diverse biological activities reported for aromadendrane-type sesquiterpenoids, such as anti-inflammatory, antibacterial, and antioxidant properties, underscore their potential as lead compounds in drug discovery and for other applications. nih.govnih.govresearchgate.net Research into these compounds contributes to a deeper understanding of the chemical diversity and ecological roles of secondary metabolites in nature. mdpi.commdpi.com

Structure

3D Structure

Properties

IUPAC Name |

1,1,7-trimethyl-4-methylidene-2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24/c1-9-6-8-12-14(15(12,3)4)13-10(2)5-7-11(9)13/h10-14H,1,5-8H2,2-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITYNGVSTWVVPIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C1C3C(C3(C)C)CCC2=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40881274 | |

| Record name | 1,1,7-Trimethyl-4-methylidenedecahydro-1H-cyclopropa[e]azulene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40881274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

121.00 °C. @ 10.00 mm Hg | |

| Details | The Good Scents Company Information System | |

| Record name | (-)-Aromadendrene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036418 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

25246-27-9, 109119-91-7, 14682-34-9 | |

| Record name | Alloaromadendrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025246279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,7-Trimethyl-4-methylidenedecahydro-1H-cyclopropa[e]azulene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40881274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | alloaromadendrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (-)-Aromadendrene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036418 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Natural Occurrence and Distribution of Aromadendrene and Its Derivatives

Distribution in Plant Species

Aromadendrene (B190605) and its related compounds are significant constituents of the essential oils of numerous terrestrial plants, contributing to their characteristic aromas and biological activities.

Presence in Essential Oils from Terrestrial Plants

The essential oils extracted from a variety of terrestrial plants are rich sources of this compound. Notable examples include several species within the Eucalyptus genus. For instance, the fruit oil of Eucalyptus globulus contains this compound as a major component. nih.govtandfonline.comaromaticscience.com Other species such as Eucalyptus radiata and Eucalyptus citriodora also feature this compound, although often in different concentrations compared to their other terpenes. tandfonline.comleafwell.com

The genus Cinnamomum is another significant source. The essential oil from the leaves of mixed-type Cinnamomum osmophloeum, an indigenous tree in Taiwan, contains allothis compound (B1252756). acs.orgnih.govacs.org Additionally, this compound has been identified in the essential oil of Cinnamomum verum bark. nih.gov

Various species of the Piper genus also exhibit the presence of this compound derivatives. For example, dehydro-aromadendrene has been identified in the essential oils of several Piper species. nih.gov Furthermore, dihydrothis compound has been reported as a significant component in the essential oil of Piper schippianum. actahort.orgresearchgate.net

The leaves of Xylopia brasiliensis have been found to contain aromadendrane-4,10-diol, an this compound-type sesquiterpenoid. mdpi.com Other research on Xylopia species has identified allo-aromadendrene epoxide as a constituent. researchgate.net The presence of these compounds highlights the chemical diversity within this genus.

The table below summarizes the presence of this compound and its derivatives in the essential oils of various terrestrial plants.

| Plant Species | Compound(s) | Plant Part |

| Eucalyptus globulus | This compound | Fruits |

| Cinnamomum osmophloeum | Allothis compound | Leaves |

| Cinnamomum verum | This compound | Bark |

| Piper species | Dehydro-aromadendrene | Leaves |

| Piper schippianum | Dihydrothis compound | Leaves |

| Xylopia brasiliensis | Aromadendrane-4,10-diol | Leaves |

| Xylopia emarginata | Allo-aromadendrene epoxide | Not specified |

Occurrence in Specific Plant Tissues and Secretions

Beyond their general presence in essential oils, this compound and its derivatives are concentrated in specific tissues and secretions of certain plants. A notable example is the resinous heartwood of Aquilaria sinensis, commonly known as agarwood. biomedres.usbiomedres.us Chemical analysis of agarwood essential oil has revealed the presence of allo-aromadendrene, often as a major component, contributing to its characteristic woody aroma. nih.govresearchgate.net

Japanese honeysuckle (Lonicera japonica) is another plant where this compound is found. leafwell.com The essential oils from its flowers, leaves, and stems have been shown to contain this sesquiterpene, with varying concentrations depending on the plant part. researchgate.netfarmaciajournal.com Research has also identified this compound in the volatile constituents of Lonicera japonica flowers from different regions. nih.gov

The Cannabis plant is also a source of this compound. leafwell.comascendancystrains.com It is one of the many terpenes that contribute to the complex aroma profile of different cannabis varieties. nih.govmdpi.com Studies have identified allo-aromadendrene in the volatile profile of hemp. nih.gov

The following table details the occurrence of this compound in specific plant tissues and secretions.

| Plant Species | Plant Tissue/Secretion | Compound(s) |

| Aquilaria sinensis | Agarwood (resinous heartwood) | Allothis compound, this compound |

| Lonicera japonica | Flowers, Leaves, Stems | This compound |

| Cannabis sativa | Not specified | This compound, Allothis compound |

Chemophenetic Patterns and Environmental Influences on Composition

The production and relative concentration of this compound and its derivatives in plants can be influenced by both genetic (chemophenetic) and environmental factors. Chemophenetics, the study of chemical variation within a species, reveals that different chemotypes of the same plant species can produce distinct essential oil profiles. For example, within Cinnamomum osmophloeum, a "mixed-type" has been identified that produces allothis compound. acs.orgnih.gov

Environmental conditions also play a crucial role. Studies have shown that factors such as soil composition and nutrient availability can affect the terpene emissions from plants. This suggests that the production of this compound can vary depending on the geographical location and specific environmental stressors a plant is exposed to. The chemical composition of agarwood from Aquilaria species, for instance, can differ based on the region where it is grown, which is partly attributable to the local climate. nih.gov

Presence in Fungi and Other Microorganisms

This compound is not limited to the plant kingdom; it has also been identified in certain microorganisms. Notably, the compound is found in mushrooms belonging to the Melanoleuca genus. leafwell.com The presence of this compound in fungi suggests an independent biosynthetic pathway for this sesquiterpenoid in the fungal kingdom.

Occurrence in Marine Organisms

The marine environment is another rich source of this compound and its derivatives, particularly in sessile invertebrates like sponges and soft corals.

Marine sponges, known for producing a vast array of secondary metabolites for defense, are a significant source of these compounds. nih.govmdpi.com For instance, the marine sponge Acanthella cavernosa, found in the South China Sea, produces a new aromadendrane-type sesquiterpenoid. nih.gov

Soft corals also harbor this compound and its analogs. The soft coral Capnella sp. has been found to contain an aromadendrane sesquiterpene. mdpi.comresearchgate.net Similarly, (+)-allothis compound was isolated from the soft coral Sarcophyton acutangulum. nih.gov The Red Sea alcyonacean Xenia umbellata also yields this compound. mdpi.com

Natural Stereoisomeric and Epimeric Forms

This compound exists in various stereoisomeric and epimeric forms in nature, with allothis compound being a prominent example. nih.govnist.gov Allothis compound is a diastereomer of this compound and is frequently found alongside it in many plant species.

For example, allothis compound has been reported in Cinnamomum osmophloeum and is considered a key bioactive component. acs.orgacs.org It has also been identified in the soft coral Clavularia viridis and Sarcophyton acutangulum. nih.gov The enantiomeric form, (-)-allothis compound, has been found in species like Lophomyrtus bullata and Thymus camphoratus. nih.gov

The specific stereochemistry of these compounds can be crucial for their biological activity and is an active area of research. The presence of different stereoisomers in various organisms points to the stereospecificity of the enzymes involved in their biosynthesis.

The table below lists some of the natural stereoisomeric and epimeric forms of this compound and their sources.

| Compound | Organism |

| (+)-Allothis compound | Agelas clathrodes (sponge), Sarcophyton acutangulum (soft coral) |

| (-)-Allothis compound | Lophomyrtus bullata, Thymus camphoratus |

| Allothis compound | Cinnamomum osmophloeum, Iris tectorum, Humulus lupulus |

| Allo-aromadendrene epoxide | Xylopia emarginata |

Biosynthesis of Aromadendrene and Aromadendrane Type Sesquiterpenoids

Fundamental Terpenoid Biosynthesis Pathways

All terpenoids, including sesquiterpenes, are synthesized from the universal five-carbon (C5) building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). mdpi.comnih.gov In nature, two primary and distinct metabolic pathways are responsible for producing these precursors: the Mevalonate (B85504) (MVA) pathway and the Methylerythritol Phosphate (B84403) (MEP) pathway. mdpi.comresearchgate.net

The MVA pathway is predominantly active in the cytoplasm and peroxisomes of plants, fungi, and animals. scielo.brresearchgate.net It is the primary source of IPP for the biosynthesis of sesquiterpenes and triterpenes. scielo.br The pathway commences with the condensation of three molecules of acetyl-CoA. nih.gov This process is catalyzed by a series of enzymes to ultimately yield IPP. scielo.brresearchgate.net

The key enzymatic steps in the MVA pathway are:

Two molecules of acetyl-CoA are joined by acetyl-CoA C-acetyltransferase (AACT) to form acetoacetyl-CoA. scielo.br

A third acetyl-CoA molecule is added by HMG-CoA synthase (HMGS) to produce 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). scielo.br

HMG-CoA is then reduced to mevalonate (MVA) by HMG-CoA reductase (HMGR), which is a critical rate-limiting step in the pathway. nih.gov

Mevalonate is subsequently phosphorylated in two successive ATP-dependent steps by mevalonate kinase (MK) and phosphomevalonate kinase (PMK). researchgate.net

The resulting diphosphomevalonate is decarboxylated by diphosphomevalonate decarboxylase (MVD) to furnish isopentenyl diphosphate (IPP). researchgate.netscielo.br

An isomerase, isopentenyl diphosphate isomerase (IDI), can then convert IPP to its isomer, DMAPP, although only IPP is the direct product of the core MVA pathway. scielo.br

Table 1: Key Enzymes of the Mevalonate (MVA) Pathway

| Enzyme | Abbreviation | Function |

| Acetyl-CoA C-acetyltransferase | AACT | Condenses two acetyl-CoA molecules to form acetoacetyl-CoA. scielo.br |

| HMG-CoA synthase | HMGS | Adds a third acetyl-CoA to form HMG-CoA. scielo.br |

| HMG-CoA reductase | HMGR | Reduces HMG-CoA to mevalonate; a key regulatory enzyme. nih.gov |

| Mevalonate kinase | MK | Phosphorylates mevalonate. researchgate.net |

| Phosphomevalonate kinase | PMK | Adds a second phosphate group to phosphomevalonate. researchgate.net |

| Diphosphomevalonate decarboxylase | MVD | Decarboxylates diphosphomevalonate to produce IPP. researchgate.netscielo.br |

| Isopentenyl diphosphate isomerase | IDI | Interconverts IPP and DMAPP. scielo.br |

The MEP pathway, also known as the non-mevalonate or DXP pathway, operates in the plastids of plants, green algae, and most bacteria. nih.govrsc.org It is primarily responsible for the synthesis of hemiterpenes (C5), monoterpenes (C10), and diterpenes (C20). nih.govyoutube.com This pathway begins with pyruvate (B1213749) and D-glyceraldehyde 3-phosphate (GAP) as its initial substrates. nih.govrsc.org

The enzymatic sequence of the MEP pathway is as follows:

1-deoxy-D-xylulose-5-phosphate synthase (DXS) catalyzes the condensation of pyruvate and GAP to form 1-deoxy-D-xylulose 5-phosphate (DXP). nih.gov

DXP is converted to methylerythritol 4-phosphate (MEP) by DXP reductoisomerase (DXR). nih.gov

MEP is then cytidylated by CDP-ME synthetase (IspD) to form 4-diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME). nih.gov

The C2 hydroxyl group of CDP-ME is phosphorylated by CDP-ME kinase (IspE). nih.gov

The resulting product is cyclized by MEcPP synthase (IspF) to form 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP). nih.gov

HMBPP synthase (IspG) opens the cyclic ring to produce 4-hydroxy-3-methyl-butenyl 1-diphosphate (HMBPP). nih.gov

Finally, HMBPP reductase (IspH) converts HMBPP into a mixture of both IPP and DMAPP. nih.gov

While the MVA and MEP pathways are largely independent and compartmentalized, evidence of metabolic "crosstalk" exists, where isoprenoid intermediates can be transported between the cytoplasm and plastids. acs.orgpnas.org However, for sesquiterpene biosynthesis in the cytosol, the MVA pathway is the principal contributor of precursors. scielo.br

Regardless of their origin from the MVA or MEP pathway, IPP and DMAPP serve as the fundamental units for building larger terpenoid structures. mdpi.comnih.gov The synthesis of the direct precursor for all sesquiterpenoids is catalyzed by farnesyl diphosphate synthase (FPPS). mdpi.comnih.gov

FPPS is a chain elongation enzyme that catalyzes two sequential head-to-tail condensation reactions. nih.gov

First, it condenses one molecule of DMAPP (C5) with one molecule of IPP (C5) to form the C10 intermediate, geranyl diphosphate (GPP). nih.gov

Next, it adds another IPP molecule to GPP, yielding the C15 compound, (2E,6E)-farnesyl diphosphate (FPP). nih.gov

FPP stands at a critical branch point in isoprenoid metabolism. nih.gov It can be directed towards the synthesis of various compounds, including sterols, dolichols, and carotenoids. nih.govwikipedia.org Crucially, FPP is the universal linear substrate for all sesquiterpene synthases (STSs), the enzymes that generate the vast diversity of sesquiterpenoid carbon skeletons, including that of This compound (B190605). mdpi.comwikipedia.org

Sesquiterpene Synthases (STSs) in this compound Formation

The formation of the complex tricyclic aromadendrane skeleton from the linear FPP molecule is a remarkable enzymatic feat accomplished by a specific class of enzymes known as sesquiterpene synthases (STSs). mdpi.comnih.gov These enzymes bind FPP and catalyze a cascade of reactions within a single active site to produce the final cyclic product. mdpi.com

Research has identified several STSs that are responsible for producing aromadendrane-type sesquiterpenoids. mdpi.comnih.gov These enzymes guide the cyclization of FPP toward this specific structural framework. The major reported STSs involved in this process include viridiflorol (B1683568) synthase, viridiflorene synthase, and α-gurjunene synthase. mdpi.comnih.gov

Viridiflorol Synthase: This enzyme produces viridiflorol, an alcohol derivative of the aromadendrane skeleton. A viridiflorol synthase (SiTPS) was identified in the endophytic fungus Serendipita indica, which produces viridiflorol as its main product from FPP. nih.govdoaj.org

Viridiflorene Synthase: This enzyme synthesizes viridiflorene, the hydrocarbon counterpart to viridiflorol. nih.govwikipedia.org An enzyme from Agrocybe aegerita (Agr2) has been characterized as a viridiflorene synthase. nih.gov

α-Gurjunene Synthase: This synthase produces α-gurjunene, another aromadendrane-type sesquiterpene. wikipedia.orgwikipedia.org An α-gurjunene synthase was isolated and characterized from Solidago canadensis (goldenrod), which converts FPP into primarily (-)-α-gurjunene. nih.govevitachem.com

Many STSs exhibit product promiscuity, meaning a single enzyme can produce a spectrum of related products from one substrate. evitachem.com For example, the α-gurjunene synthase from Solidago canadensis also produces a minor amount of (+)-γ-gurjunene alongside its main product. nih.gov

Table 2: Examples of Characterized Aromadendrane-Type Sesquiterpene Synthases

| Enzyme Name/ID | Source Organism | Main Product(s) | Accession Number | Reference(s) |

| MpMTPSL4 | Marchantia polymorpha | α-Gurjunene | KU664191 | nih.gov |

| Agr2 | Agrocybe aegerita | Viridiflorene | A0A5Q0QNJ2 | nih.gov |

| SLT18 | Streptomyces lactacystinaeus | Viridiflorene | BAP82213.1 | nih.gov |

| SiTPS | Serendipita indica | Viridiflorol | - | nih.gov |

| (-)-α-gurjunene synthase | Solidago canadensis | (-)-α-Gurjunene | - | nih.gov |

The conversion of the linear FPP molecule into the intricate tricyclic aromadendrane structure involves a complex series of intramolecular reactions orchestrated within the enzyme's active site. mdpi.comresearchgate.net The general mechanism is initiated by the enzyme-assisted removal of the diphosphate group from FPP, which generates a highly reactive farnesyl carbocation. researchgate.netresearchgate.net

This initial carbocation then undergoes a cascade of transformations, which are precisely controlled by the topology and amino acid residues of the synthase's active site. hebmu.edu.cn For aromadendrane biosynthesis, the proposed mechanism involves several key steps:

Initial Cyclization: The farnesyl cation undergoes a 1,10-cyclization to form a 10-membered ring intermediate, the germacradienyl cation. researchgate.netresearchgate.net

Secondary Cyclization: This intermediate undergoes further intramolecular cyclization. A subsequent 1,11-closure and a 2,6-closure are proposed to form the fused 5/7 bicyclic core of the aromadendrane structure. researchgate.net

Rearrangements and Final Ring Closure: A series of hydride shifts and rearrangements occur. The final step is the formation of the three-membered cyclopropane (B1198618) ring, which is characteristic of the aromadendrane skeleton. wur.nlcapes.gov.br

Termination: The reaction cascade is terminated when the final carbocation is stabilized, typically by deprotonation to form a double bond (as in this compound or α-gurjunene) or by quenching with a water molecule to form an alcohol (as in viridiflorol). mdpi.comresearchgate.net

This entire sequence from FPP to the final product occurs without the release of any intermediates from the enzyme's active site, highlighting the remarkable catalytic efficiency and control exerted by these synthases. researchgate.netnih.gov

Role of Cytochrome P450 Oxidases and Other Tailoring Enzymes in Structural Diversification

The structural diversity of aromadendrane-type sesquiterpenoids is greatly expanded by the action of cytochrome P450 (P450) monooxygenases and other tailoring enzymes. researchgate.netnih.gov These enzymes modify the basic this compound skeleton, which is initially formed by sesquiterpene synthases (STSs), through a variety of chemical reactions. researchgate.netnih.gov

P450s are a large superfamily of enzymes that play a crucial role in the metabolism of a wide range of compounds. researchgate.netresearchgate.net In the context of this compound biosynthesis, P450s are primarily responsible for catalyzing oxidation reactions, such as hydroxylation, which introduce oxygen atoms into the aromadendrane structure. nih.govresearchgate.net This initial oxidation is often a prerequisite for further modifications. rsc.org The CYP71 clan is a particularly large and functionally diverse family of P450s involved in the modification of various terpenes. researchgate.net

Beyond simple hydroxylation, P450s can catalyze more complex reactions, including the formation and rearrangement of the carbon skeleton, such as ring formation, expansion, and cleavage. frontiersin.org These modifications are critical for generating the vast array of structurally diverse and biologically active sesquiterpenoids found in nature. nih.govfrontiersin.org For instance, the conversion of androgens to estrogens by aromatase, a P450 enzyme, involves a three-step reaction that results in the aromatization of the A-ring of the steroid molecule. mdpi.com

Other tailoring enzymes, such as acyltransferases and glycosyltransferases, further contribute to the structural diversification of aromadendrane-type sesquiterpenoids. nih.govresearchgate.net Acyltransferases are responsible for adding acyl groups, while glycosyltransferases attach sugar moieties to the molecule. nih.govnih.gov These modifications, along with the oxidative changes introduced by P450s, result in the formation of various sesquiterpene alcohols, lactones, and glycosides. nih.gov

The collaborative action of STSs and these tailoring enzymes creates a biosynthetic assembly line that can produce a multitude of different aromadendrane-type sesquiterpenoids from a single precursor. researchgate.netresearchgate.net This enzymatic toolkit allows organisms to generate chemical diversity, which is thought to provide an adaptive advantage in their environment. frontiersin.org

Genetic and Transcriptional Regulation of Biosynthesis

The production of this compound and its derivatives is a tightly controlled process, regulated at the genetic and transcriptional levels. This ensures that these specialized metabolites are produced in the right amounts, at the right time, and in the right tissues.

Gene Expression Analysis of Biosynthesis-Related Genes

Understanding the expression patterns of genes involved in the biosynthesis of this compound provides insights into the regulatory mechanisms controlling its production. Studies have shown that the expression of genes encoding sesquiterpene synthases (STSs) and cytochrome P450 oxidases can be highly specific to certain tissues or developmental stages and can be induced by various environmental stimuli.

For example, in a study of Celastrus angulatus, the expression of genes encoding CYP450s and acyltransferases, which are involved in modifying the sesquiterpene carbon ring, was found to be crucial for the biosynthesis of celangulin (B12372197) V. researchgate.net Analysis of gene expression patterns can help identify the specific P450s and other enzymes responsible for the various modifications of the aromadendrane skeleton.

Transcriptomic analysis, which involves sequencing all the RNA molecules in a cell or tissue, is a powerful tool for identifying genes involved in specific metabolic pathways. By comparing the transcriptomes of high- and low-producing organisms or tissues, researchers can pinpoint candidate genes that are upregulated in the high-producing samples. This approach has been successfully used to identify tailoring enzymes in other sesquiterpenoid biosynthetic pathways. researchgate.net

The regulation of these biosynthetic genes is often controlled by specific transcription factors. researchgate.net These are proteins that bind to DNA and either activate or repress the transcription of target genes. Identifying these transcription factors is a key area of research, as they can be engineered to upregulate the entire biosynthetic pathway, leading to increased production of the desired compounds.

Metabolic Flux Regulation in Producing Organisms

The efficient biosynthesis of this compound-type sesquiterpenoids relies on a sufficient supply of the precursor molecule, farnesyl diphosphate (FPP). nih.gov FPP is synthesized through the mevalonate (MVA) or the methylerythritol phosphate (MEP) pathways. nih.gov Therefore, regulating the metabolic flux through these upstream pathways is crucial for maximizing the yield of the final products. nih.gov

Metabolic engineering strategies are often employed to enhance the production of sesquiterpenoids in microbial hosts like Escherichia coli or yeast. nih.gov These strategies can involve:

Overexpression of key enzymes: Increasing the expression of enzymes in the MVA or MEP pathways can boost the supply of IPP and DMAPP, the building blocks of FPP. nih.gov

Enhancing FPP synthase activity: Overexpressing farnesyl diphosphate synthase (FPPS), the enzyme that synthesizes FPP from IPP and DMAPP, can further increase the pool of this crucial precursor. nih.gov

Downregulating competing pathways: Inhibiting pathways that divert FPP towards other products, such as sterol biosynthesis, can channel more of the precursor into the desired sesquiterpenoid pathway. nih.gov

By rationally strengthening the upstream pathway and inhibiting competing downstream pathways, researchers can significantly improve the heterologous biosynthesis of this compound-type sesquiterpenes. nih.gov

Computational and Predictive Approaches in Biosynthesis Research

In recent years, computational and predictive methods have become increasingly important tools in the study of natural product biosynthesis, including that of this compound. These approaches complement experimental work by providing insights into enzyme mechanisms, guiding enzyme engineering efforts, and predicting novel biosynthetic pathways.

Computational Chemistry and Molecular Dynamics Simulations

Computational chemistry and molecular dynamics (MD) simulations are powerful techniques used to study the structure, function, and dynamics of enzymes at an atomic level. These methods can be used to:

Model enzyme-substrate interactions: By creating 3D models of enzymes and docking potential substrates into their active sites, researchers can predict how a substrate will bind and which residues are important for catalysis. This information is invaluable for understanding the basis of enzyme specificity.

Simulate enzymatic reactions: MD simulations can be used to model the entire catalytic cycle of an enzyme, providing a dynamic view of the chemical transformations that occur. This can help to elucidate complex reaction mechanisms that are difficult to study experimentally.

Investigate the effects of mutations: Computational methods can be used to predict how mutations will affect the structure and function of an enzyme. This allows researchers to rationally design mutations that could alter the enzyme's activity or specificity.

For example, homology modeling can be used to build a 3D model of a cytochrome P450 enzyme based on the known structure of a related protein. mdpi.com This model can then be used to identify key residues in the active site and to understand how the enzyme interacts with its substrate. mdpi.com

Machine Learning-Derived Renovation Methods for Enzyme Design

Machine learning (ML) is a branch of artificial intelligence that is increasingly being applied to problems in biotechnology and synthetic biology. nih.gov In the context of enzyme engineering, ML algorithms can be trained on large datasets of protein sequences and their corresponding functions to learn the complex relationships between sequence and activity.

These trained models can then be used to:

Predict the function of novel enzymes: Given the sequence of a new enzyme, an ML model can predict its likely substrate and the type of reaction it will catalyze. nih.gov

Design enzymes with improved properties: ML-driven approaches can be used to design new enzyme variants with enhanced stability, activity, or specificity. researchgate.net This is often achieved through a process of directed evolution, where the ML model is used to guide the selection of mutations that are most likely to lead to the desired improvements. researchgate.net

Discover novel biosynthetic pathways: By analyzing genomic data, ML algorithms can identify clusters of genes that are likely to be involved in the biosynthesis of a particular class of natural products. This can lead to the discovery of new enzymes and pathways.

The application of these computational and predictive methods is accelerating the pace of discovery in natural product biosynthesis. By combining these in silico approaches with traditional experimental techniques, researchers are gaining a deeper understanding of how complex molecules like this compound are made in nature and are developing new ways to produce them for a variety of applications.

Advanced Methodologies for Isolation and Characterization

Extraction Techniques for Aromadendrene (B190605) and its Analogues

The initial step in isolating this compound involves its extraction from raw plant material. The choice of technique significantly influences the yield and chemical profile of the resulting extract, particularly the concentration of sesquiterpenes relative to other volatile or non-volatile compounds.

Distillation represents a classic and widely used approach for extracting volatile compounds from botanicals to produce essential oils. thermofisher.com These methods utilize heat and water to vaporize the volatile components, which are then condensed and collected.

Hydrodistillation (HD) involves the direct immersion of plant material in water, which is then brought to a boil. iscientific.orgtwinflamelavender.farm The resulting steam, carrying the volatile oils, passes through a condenser. As the condensate cools, the less dense essential oil separates from the aqueous layer (hydrosol). twinflamelavender.farm This method is particularly suitable for powdered or crushed materials like seeds and roots that require soaking to expose their oil cells. doc-developpement-durable.org

Steam Distillation (SD) is a similar process, but the steam is generated in a separate chamber and then passed through the plant material without direct contact with boiling water. twinflamelavender.farmnih.gov This technique is often considered gentler than hydrodistillation, as it can reduce the risk of thermal degradation for sensitive compounds. Both HD and SD are standard techniques for essential oil recovery and quality control as per pharmacopeial standards. researchgate.net

The yield and composition of the essential oil, including the this compound content, can be influenced by factors such as the distillation time and the condition of the raw material. doc-developpement-durable.org Studies comparing extraction methods have shown that distillation techniques can yield different chemical profiles; for instance, essential oils from supercritical fluid extraction may contain higher levels of sesquiterpene hydrocarbons compared to those from hydrodistillation. mdpi.com

| Plant Source | Distillation Method | Key Findings/Observations | Reference |

|---|---|---|---|

| Eucalyptus globulus | Hydrodistillation | Used to extract essential oil from fruits, with analysis revealing this compound as the main compound. | nih.gov |

| Rosmarinus officinalis | Hydrodistillation | Essential oils were isolated using a Clevenger-type apparatus, with yields of 0.72 ± 0.19% (w/w). | nih.gov |

| Dracocephalum grandiflorum L. | Hydrodistillation | The essential oil was found to be composed of more than 50% sesquiterpenes, including this compound. | nih.gov |

| General Aromatic Plants | Hydrodistillation vs. Steam Distillation | These are the main conventional methods for essential oil recovery. The choice can affect the final chemical composition, with some studies noting higher sesquiterpene content in extracts from other methods like SFE. | iscientific.orgresearchgate.netresearchgate.net |

Solvent extraction is a versatile method that involves dissolving target compounds from plant material into a liquid solvent. upt.ro This technique can be highly efficient for isolating both volatile and non-volatile components, depending on the solvent used. researchgate.net A common apparatus for this method is the Soxhlet extractor, which allows for continuous extraction with a relatively small amount of solvent that is repeatedly refluxed through the sample matrix. upt.ro

The choice of solvent is critical and depends on the polarity and nature of the target compounds. upt.ro For non-polar sesquiterpenes like this compound, solvents such as n-hexane are often employed. researchgate.net After extraction, the solvent is typically removed using a rotary evaporator to yield the crude extract. researchgate.net Other solvents used in plant extraction include ethanol, methanol, and ethyl acetate. upt.roresearchgate.net Accelerated Solvent Extraction (ASE) is a more modern approach that uses high temperatures and pressures to speed up the extraction process. upt.ro

| Extraction Method | Solvent(s) | Application & Principle | Reference |

|---|---|---|---|

| Soxhlet Extraction | n-Hexane, Methanol | A hot continuous extraction method where solvent is recycled through the plant material. It is efficient for heat-stable compounds and is economical in terms of solvent use. | nih.govupt.ro |

| Solid-Liquid Extraction | Ethyl Acetate, Ethanol | Involves suspending plant material in an organic solvent, followed by heating and filtration. Used as a conventional method for comparison against newer techniques like SFE. | nih.govnih.gov |

| Maceration | Water, Alcohol | A simple technique involving soaking the plant material in a solvent at room temperature. It is suitable for thermolabile compounds. | researchgate.net |

Supercritical Fluid Extraction (SFE) has emerged as a "green" and highly selective alternative to traditional extraction methods. mdpi.com This technique most commonly uses carbon dioxide (CO2), which, when heated and pressurized above its critical point (31.1 °C and 73.8 bar), enters a supercritical state where it possesses properties of both a liquid and a gas. nih.govmdpi.com Supercritical CO2 has high diffusivity and low viscosity, allowing it to penetrate solid plant matrices efficiently, while its liquid-like density enables it to dissolve target compounds. mdpi.com

The solvating power of supercritical CO2 can be fine-tuned by adjusting pressure and temperature, allowing for the selective extraction of specific classes of compounds. nih.gov Generally, supercritical CO2 is an excellent solvent for non-polar molecules like sesquiterpenes. nih.gov Its selectivity can be further modified by adding a small amount of a co-solvent, such as ethanol, to enhance the extraction of more polar compounds. nih.govresearchgate.net A key advantage of SFE is that the CO2 can be easily removed from the extract by depressurization, leaving behind a solvent-free product. nih.gov Research has shown that SFE can yield extracts richer in sesquiterpenes compared to hydrodistillation and is effective for isolating minor constituents. mdpi.comnih.gov

| Plant Source | SFE Conditions | Key Findings | Reference |

|---|---|---|---|

| Cichorium intybus L. (Chicory) | 350 bar, 40 °C, 10% Ethanol co-solvent | Optimized for the extraction of sesquiterpene lactones, proving more selective than conventional solvent extraction. | nih.govresearchgate.net |

| Centipeda minima | Not specified | Highlighted the potential of SFE for enriching and isolating minor sesquiterpene lactones for phytochemical study. | nih.gov |

| Dracocephalum moldavica L. | Not specified | SFE extracts showed significant compositional differences from hydrodistilled oil, with fractions rich in certain components. | nih.gov |

| General Aromatic Plants | Pressures: 100-300 bar; Temperatures: 30-80 °C | SFE is noted for its efficiency and environmental benefits, preserving thermolabile and volatile compounds without solvent residue. | mdpi.com |

Headspace Solid-Phase Microextraction (HS-SPME) is a modern, solvent-free sample preparation technique ideal for the analysis of volatile and semi-volatile organic compounds (VOCs). nih.govmdpi.com The method utilizes a fused silica (B1680970) fiber coated with a polymeric stationary phase. The fiber is exposed to the headspace (the gas phase above the sample) in a sealed vial. mdpi.com Volatile compounds, like this compound, partition from the sample into the headspace and are then adsorbed onto the fiber coating. mdpi.com After an equilibration period, the fiber is withdrawn and inserted directly into the injection port of a gas chromatograph, where the adsorbed analytes are thermally desorbed for analysis. nih.gov

HS-SPME is valued for its speed, sensitivity, and simplicity, as it integrates sampling, extraction, and concentration into a single step. researchgate.net The selection of the fiber coating is crucial and depends on the polarity and volatility of the target analytes. mdpi.com This technique has been successfully applied to characterize the volatile profiles of various plants, including different species of Eucalyptus, where it has been used to identify minor terpenes like allothis compound (B1252756). nih.govmdpi.com

| Plant Source | Fiber Type | Key Parameters & Findings | Reference |

|---|---|---|---|

| Eucalyptus species | Not specified | Used to analyze the volatile fraction of essential oils and hydrosols, allowing for metabolic profiling and differentiation between species based on minor terpenes like allothis compound. | nih.govmdpi.com |

| Anethum graveolens L. (Dill) | PDMS/DVB/Carboxen | Enrichment at 80 °C for 1 hour. HS-SPME was found to be highly effective for extracting and separating volatile constituents from different plant parts. | nih.gov |

| Allium tuberosum (Chinese chive) | 85 μm CAR/PDMS | Optimal conditions determined: 70 °C extraction temperature for 50 min. The method was validated for its reproducibility. | mdpi.com |

| General Aromatic & Medicinal Plants | Various | HS-SPME is a popular technique for analyzing the volatile fraction, discriminating between chemotypes, and quality control, offering a rapid, solvent-free alternative to distillation. | nih.govresearchgate.net |

Chromatographic Separation and Purification

Following extraction, the complex mixture of compounds must be separated to isolate and quantify this compound. Chromatography is the cornerstone of this process, with gas chromatography being the premier technique for volatile compounds.

Gas Chromatography (GC) is the most suitable and widely used analytical method for the analysis of essential oils and other volatile extracts. edu.krd The technique separates compounds based on their volatility and interaction with a stationary phase within a long, thin capillary column. A carrier gas, typically helium or nitrogen, transports the vaporized sample through the column. nih.govsigmaaldrich.com Compounds elute from the column at different times (retention times), allowing for their separation.

For quantitative analysis, GC is often coupled with a Flame Ionization Detector (FID). nih.gov The FID is a mass-sensitive detector that generates a current proportional to the mass of carbon atoms combusted in a hydrogen-air flame as they elute from the column. sigmaaldrich.com This provides a uniform and sensitive response to most hydrocarbons, making GC-FID a robust and reliable technique for quantifying the relative percentage of components like this compound in a mixture. edu.krdsigmaaldrich.com The percentile evaluation of each constituent is typically calculated from the peak areas in the GC-FID chromatogram. nih.gov This method is valued for its high sensitivity, stability, and wide linear dynamic range. nih.gov

| Analysis Subject | Column Type | Key GC-FID Conditions | Reference |

|---|---|---|---|

| Essential Oils of Rosmarinus officinalis & Lavandula dentata | Elite-5 capillary column (30 m × 0.25 mm × 0.25 μm) | Carrier Gas: Helium; Injector Temp: 220°C; Detector Temp: 280°C. A method was validated for simultaneous quantification of major monoterpenes. | nih.govresearchgate.net |

| Essential Oil of Dracocephalum species | Not specified | Percentile evaluation of volatile constituents, including this compound, was based on GC-FID chromatograms. | nih.gov |

| Essential Oil of Eucalyptus globulus | Not specified | Used GLC (Gas-Liquid Chromatography) with MS to identify this compound as the main compound. GC-FID is the standard for quantification. | nih.gov |

| General Essential Oil Analysis | Capillary columns (e.g., HP-5MS, Elite-5) | GC-FID is a primary technique for both qualitative and quantitative analysis due to its high sensitivity and stability for volatile compounds. | nih.govedu.krd |

Spectroscopic and Spectrometric Characterization

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for both the qualitative and quantitative analysis of this compound. thegoodscentscompany.comthegoodscentscompany.combiosynth.com In this method, the gas chromatograph separates the components of a mixture, and the mass spectrometer detects and helps identify each component based on its mass spectrum. researchgate.net The identification of this compound is typically achieved by comparing its mass spectrum and retention index with those of a known standard or with entries in spectral libraries like the NIST database. nist.gov

The electron ionization (EI) mass spectrum of this compound exhibits a characteristic fragmentation pattern. The molecular ion peak ([M]⁺) is observed at a mass-to-charge ratio (m/z) of 204, corresponding to its molecular weight. nist.govnih.gov The fragmentation of the molecular ion leads to several key fragment ions that aid in its identification. Common fragments observed in the mass spectrum of this compound are detailed in the table below. The analysis of these fragmentation patterns is crucial for distinguishing this compound from other sesquiterpenes that also have a molecular weight of 204. researchgate.netresearchgate.net

Table 1: Key Mass Fragments of this compound from GC-MS (EI) Analysis

| m/z Value | Interpretation |

|---|---|

| 204 | Molecular Ion [M]⁺ |

| 189 | [M - CH₃]⁺ |

| 161 | [M - C₃H₇]⁺ |

| 133 | [C₁₀H₁₃]⁺ |

| 105 | [C₈H₉]⁺ |

| 91 | [C₇H₇]⁺ |

This table is based on typical fragmentation patterns observed for aromadendrane-type sesquiterpenes.

High-resolution mass spectrometry (HRMS) is an essential technique for the unambiguous confirmation of the elemental composition of this compound. measurlabs.comresearchgate.net Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm). algimed.com This high level of accuracy allows for the determination of a molecule's exact mass, which can be used to calculate its elemental formula. uci.edursc.org

For this compound (C₁₅H₂₄), the calculated monoisotopic mass is 204.1878 g/mol . nih.govfoodb.ca HRMS analysis would yield a measured mass very close to this theoretical value, thereby confirming the elemental composition and distinguishing it from other compounds that might have the same nominal mass but a different elemental formula. algimed.com This capability is particularly valuable in natural product chemistry, where the identification of novel compounds is common. uci.edu Techniques like time-of-flight (TOF) and Orbitrap mass analyzers are often used to achieve the high resolution required for these measurements. researchgate.netyoutube.com The precision of HRMS is critical for structural elucidation and is often a requirement for the publication of new chemical entities. chemrxiv.org

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of this compound. While mass spectrometry provides information about the molecular weight and elemental composition, NMR reveals the carbon-hydrogen framework of the molecule. Both ¹H NMR and ¹³C NMR are used to piece together the complex tricyclic structure of this compound. thegoodscentscompany.comwur.nl

¹³C NMR: The ¹³C NMR spectrum of this compound shows 15 distinct signals, corresponding to the 15 carbon atoms in the molecule. The chemical shifts of these signals provide information about the electronic environment of each carbon atom (e.g., whether it is part of a double bond, a cyclopropane (B1198618) ring, or a methyl group).

¹H NMR: The ¹H NMR spectrum provides information about the number of different types of protons, their connectivity, and their spatial relationships. Techniques like COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence) are used to establish proton-proton and proton-carbon correlations, respectively, which are vital for assembling the molecular structure.

The detailed analysis of NMR data allows for the definitive assignment of the aromadendrane skeleton, including the relative stereochemistry of its chiral centers. wur.nl

The absolute configuration of chiral molecules like this compound is determined using chiroptical methods. These techniques measure the differential interaction of the molecule with left and right circularly polarized light. wikipedia.org

Optical Rotation: This is a classical method that measures the rotation of the plane of polarized light as it passes through a solution of a chiral compound. wikipedia.orgmasterorganicchemistry.com The direction and magnitude of the rotation are characteristic of a specific enantiomer. For example, (+)-aromadendrene is dextrorotatory, meaning it rotates the plane of polarized light to the right (clockwise). thegoodscentscompany.com The specific rotation is a standardized value used for comparison.

Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. researchgate.netmdpi.com The resulting CD spectrum provides information about the stereochemical features of the molecule. For enantiomers, the CD spectra are mirror images of each other. nih.gov This technique is particularly powerful for assigning the absolute configuration of complex molecules by comparing experimental spectra with those predicted by theoretical calculations or with the spectra of related compounds of known stereochemistry.

These chiroptical methods are essential for distinguishing between enantiomers, such as (+)-aromadendrene and (-)-aromadendrene, which have identical physical properties except for their interaction with polarized light. wikipedia.orgnih.gov

Chemical Synthesis and Structural Modifications of Aromadendrene and Derivatives

Total Synthesis Approaches to Aromadendrene (B190605)

The complete chemical synthesis of this compound from simpler, achiral starting materials represents a significant challenge due to its complex, stereochemically dense core.

The landmark total synthesis of (-)-aromadendrene was accomplished by Büchi and colleagues in 1966. wur.nlnih.govacs.org This achievement was a pivotal moment in sesquiterpene chemistry, showcasing strategies to control the relative and absolute stereochemistry of the molecule's multiple chiral centers. The synthesis was not only a demonstration of synthetic prowess but was also critical in confirming the structure and configuration of the natural product. wur.nl While various synthetic strategies for constructing the core bicyclo[5.3.0]decane (hydroazulene) skeleton exist, the stereocontrolled introduction of the cyclopropane (B1198618) ring and the precise arrangement of methyl groups remain key challenges addressed in synthetic designs. acs.org More recent synthetic efforts in related complex terpenes continue to highlight the importance of developing novel stereoselective methodologies, such as catalytic organometallic reactions, to construct such intricate molecular architectures efficiently. nih.gov

Prior to its total synthesis, the relative stereochemistry of this compound had been deduced, but its absolute configuration remained unconfirmed. The work by Büchi's group was definitive in this regard. wur.nl By successfully completing the enantioselective synthesis of (-)-aromadendrene, they were able to compare the synthetic material's optical properties with those of the naturally occurring (+)-aromadendrene isolated from Eucalyptus globulus. The equal and opposite optical rotation confirmed that the natural product possessed the enantiomeric configuration. This method, where the absolute configuration of a complex natural product is unequivocally determined by synthesizing one of its enantiomers from a starting material of known configuration, remains a cornerstone of structural elucidation in natural product chemistry. wur.nlnih.gov

Semi-Synthetic Derivatization and Transformation Strategies

The natural abundance of (+)-aromadendrene from sources like eucalyptus oil makes it an attractive and inexpensive chiral starting material for the synthesis of other valuable sesquiterpenes and their derivatives. wur.nl

The this compound skeleton can be functionalized through regioselective oxidation and hydroxylation reactions to produce a variety of oxygenated derivatives. These reactions often target the allylic positions or the double bond. For instance, allylic hydroxylation can be achieved using reagents like selenium dioxide to introduce hydroxyl groups at specific positions, a common strategy in terpene chemistry. researchgate.net The choice of oxidant and reaction conditions allows for controlled functionalization. For example, the use of different oxidizing agents can lead to the formation of alcohols, ketones, or epoxides at various positions on the aromadendrane scaffold. mdpi.com Such transformations are crucial for producing derivatives like globulol, viridiflorol (B1683568), and various aromadendrane-diols, some of which are also naturally occurring. wur.nl

The aromadendrane framework is susceptible to skeletal rearrangements, particularly under acidic conditions, providing synthetic pathways to other important sesquiterpene classes. The key to these transformations often involves the strategic opening of the cyclopropane ring.

Guaianes: The guaiane (B1240927) skeleton, featuring a hydroazulene core without the cyclopropane ring, can be accessed from this compound derivatives. For instance, treatment of isoledene (B1206527) (a double-bond isomer of this compound) or its epoxide with acid leads to the cleavage of the C2–C3 bond of the cyclopropane ring, yielding compounds with a guaiane skeleton. wur.nlresearchgate.net This strategy has been used in the synthesis of naturally occurring guaianes like (-)-kessane. nih.govresearchgate.net

Cubebane and Cadinane (B1243036): Rearrangements can also lead to different tricyclic or bicyclic systems. The treatment of ledene epoxide, derived from this compound, with acid can induce rearrangements that form compounds with the cubebane and cadinane skeletons. wur.nlresearchgate.net These reactions proceed through carbocationic intermediates, where the initial opening of the epoxide ring is followed by a cascade of bond migrations. wur.nl This approach has enabled the synthesis of compounds such as (-)-cubenol, which possesses the cadinane framework. researchgate.netresearchgate.net

These rearrangement strategies highlight the synthetic versatility of the this compound scaffold as a hub for accessing diverse sesquiterpenoid structures.

Direct functionalization of this compound and its isomers allows for the preparation of a wide array of oxygenated derivatives.

Aromadendrane-4,10-diol: This di-hydroxylated derivative has been identified in various natural sources and synthesized. nih.govmedchemexpress.commedchemexpress.com Its synthesis can be achieved from this compound precursors through controlled hydroxylation reactions. The introduction of hydroxyl groups at the C4 and C10 positions significantly alters the polarity and biological profile of the parent compound. nih.gov

Allothis compound (B1252756) epoxide: Allothis compound is a naturally occurring diastereomer of this compound, often found alongside it in essential oils. wur.nl Its exocyclic double bond can be readily converted into an epoxide ring through reaction with peroxy acids (e.g., m-CPBA). The resulting compound, allothis compound epoxide, is a useful synthetic intermediate itself, with the reactive epoxide ring serving as a handle for further functionalization to introduce nucleophiles or to induce skeletal rearrangements. nih.govimsc.res.inthegoodscentscompany.com

The synthesis of these and other oxygenated derivatives expands the chemical diversity of the aromadendrane family, providing valuable compounds for further study. mdpi.com

Biomimetic Synthesis of this compound-Type Terpenoids

The intricate tricyclic framework of this compound has inspired biomimetic synthesis approaches that seek to replicate nature's elegant cyclization cascades. These strategies typically start from acyclic or macrocyclic precursors and employ carefully controlled conditions to induce the formation of the characteristic fused ring system. A central theme in the biosynthesis of this compound-type sesquiterpenoids is the cyclization of the C15 precursor, farnesyl diphosphate (B83284) (FPP). nih.gov This process is catalyzed by a class of enzymes known as sesquiterpene synthases (STSs). nih.gov

A key platform intermediate in many biomimetic syntheses is bicyclogermacrene (B1253140), a strained bicyclic sesquiterpene. chemistryviews.org The synthesis of bicyclogermacrene itself can be achieved in a good-yielding, seven-step process, which then serves as a divergent point for accessing various this compound-type structures. chemistryviews.org This biomimetic approach leverages the inherent reactivity of bicyclogermacrene to undergo transannular cyclizations, mimicking the proposed biosynthetic pathways. Under specific catalytic conditions, bicyclogermacrene can be converted into several this compound sesquiterpenoids, including ledene, viridiflorol, palustrol, and spathulenol (B192435). chemistryviews.org

The biosynthesis begins with acetyl-CoA, which forms isopentenyl pyrophosphate (IPP) through the mevalonate (B85504) (MVA) pathway. nih.gov Concurrently, the methylerythritol phosphate (B84403) (MEP) pathway can also produce IPP and its isomer, dimethylallyl pyrophosphate (DMAPP). nih.gov These five-carbon units are assembled by farnesyl diphosphate synthase (FPPS) to create the 15-carbon FPP. nih.gov From FPP, sesquiterpene synthases catalyze the complex cyclization reactions that form the aromadendrane skeleton. nih.gov Subsequent modifications by enzymes like cytochrome P450 oxidases introduce further structural diversity to the basic framework. nih.gov

The following table summarizes key transformations in the biomimetic synthesis of this compound-type terpenoids.

| Precursor/Intermediate | Key Catalyst/Enzyme | Synthesized this compound-Type Terpenoid(s) |

| Farnesyl Diphosphate (FPP) | Sesquiterpene Synthases (STSs) | This compound skeleton |

| (+)-Bicyclogermacrene | (Not specified) | (+)-Ledene |

| (+)-Bicyclogermacrene | (Not specified) | (+)-Viridiflorol |

| (+)-Bicyclogermacrene | (Not specified) | (–)-Palustrol |

| (+)-Bicyclogermacrene | (Not specified) | (+)-Spathulenol |

Synthetic Utility as a Chiral Starting Material for Complex Molecule Synthesis

(+)-Aromadendrene, which is readily available as a major constituent (55-70%) of the sesquiterpene fraction from the essential oil of Eucalyptus globulus, is a valuable and cost-effective chiral precursor for the synthesis of other complex sesquiterpenes. wur.nlwur.nl Its well-defined stereochemistry and rigid tricyclic structure make it an excellent starting point for introducing new functionalities and rearranging the carbon skeleton to access a variety of other natural products. wur.nl

A common strategy involves the purification of crude eucalyptus oil fractions to yield pure derivatives of this compound. wur.nl One effective method is the ozonolysis of the crude oil, which converts (+)-aromadendrene into the crystalline and easily purifiable (+)-apoaromadendrone. wur.nl This ketone derivative serves as a versatile intermediate. wur.nl For instance, selective, acid-catalyzed cleavage of the C3-C4 bond of the cyclopropane ring in (+)-apoaromadendrone yields (-)-isoapoaromadendrone in high yield. wur.nl Subsequent ozonolysis of this product furnishes a keto alcohol that is a suitable chiral intermediate for the synthesis of guaiane-type sesquiterpenes. wur.nl This has been demonstrated in the synthesis of (-)-kessane. wur.nl

Furthermore, (+)-apoaromadendrone can be converted to its cis-fused epimer, alloaromadendrone, which is a key intermediate for synthesizing other aromadendrane alcohols like (-)-ledol and (+)-viridiflorol. wur.nl The utility of this compound extends beyond the aromadendrane and guaiane classes. By employing different bond cleavage and rearrangement strategies, compounds belonging to the maaliane, bicyclogermacrane, humulane, and cadinane classes of sesquiterpenes have been successfully synthesized from (+)-aromadendrene. wur.nl This versatility establishes (+)-aromadendrene as a powerful tool in the chiral pool synthesis of structurally diverse natural products. wur.nl

The table below outlines several complex molecules synthesized using (+)-aromadendrene as the initial chiral starting material.

| This compound-Derived Intermediate | Target Complex Molecule | Sesquiterpene Class |

| (+)-Apoaromadendrone | (-)-Kessane | Guaiane |

| (+)-Apoaromadendrone | (+)-Maaliol | Maaliane |

| Alloaromadendrone | (-)-Ledol | Aromadendrane |

| Alloaromadendrone | (+)-Viridiflorol | Aromadendrane |

| Isoledene | Humulenedione | Humulane |

| Isoledene | (-)-Cubenol | Cadinane |

Ecological and Inter Organismal Functions of Aromadendrene

Role in Plant Defense Mechanisms

Plants produce a vast array of secondary metabolites to defend themselves against biotic and abiotic stresses. Aromadendrene (B190605) is one such compound that is integral to several defense strategies.

Allelopathy is a biological phenomenon where one plant produces biochemicals that influence the germination, growth, survival, and reproduction of other plants. thegoodscentscompany.comaromatics.comresearchgate.net Essential oils rich in terpenoids, including this compound, have demonstrated phytotoxic or allelopathic effects. mdpi.comresearchgate.netmdpi.com

For instance, the essential oil of Eucalyptus amplifolia contains this compound (6.65%) and has been noted for its phytotoxic effects. mdpi.com Similarly, the essential oil of Litsea pungens, which also contains this compound, has shown strong allelopathic capabilities, inhibiting the seed germination and seedling growth of weeds like Lolium perenne and Bidens pilosa. mdpi.com Studies on essential oils from various medicinal and aromatic plants have confirmed their potential to inhibit the development of other plants, suggesting a role for their constituent compounds, like this compound, in weed management. researchgate.netmdpi.comupit.ro The soil under certain aromatic shrubs that release terpenoids can also exhibit high phytotoxicity, affecting the surrounding plant community. mdpi.com

Table 1: Plants Containing this compound with Documented Allelopathic or Phytotoxic Potential

| Plant Species | This compound Presence | Observed Effect | Target Species | Citation |

| Eucalyptus amplifolia | Present in essential oil (6.65%) | Phytotoxic effects | Not specified | mdpi.com |

| Litsea pungens | Present in essential oil | Inhibition of seed germination and seedling growth | Lolium perenne, Bidens pilosa | mdpi.com |

This compound contributes to a plant's defense by acting as a deterrent or repellent against herbivores and insect pests. aromatics.comnih.govnikura.com The volatile nature of essential oils allows them to act as spatial repellents, discouraging insects from landing or feeding. nih.gov

Research on the essential oils of Blepharocalyx cruckshanksii and Pilgerodendron uviferum, which contain this compound, has demonstrated repellent and antifeedant activity against the horn fly, Haematobia irritans. mdpi.com While many essential oils and their components show antifeedant properties, the effectiveness can vary significantly depending on the insect species and the specific compounds. nih.govnih.govfrontiersin.orgmdpi.com The repellent properties of many plant-derived compounds are attributed to their ability to disrupt the odor-sensing activity of insects. nih.gov

This compound possesses notable antimicrobial properties, defending plants against pathogenic fungi and bacteria. Studies have shown that (+)-Aromadendrene has significant antibacterial activity against both Gram-positive and Gram-negative bacteria. uad.ac.id

A key study on the essential oil of Eucalyptus globulus fruits found that this compound was the main component (31.17%) and was likely responsible for the oil's antimicrobial properties. uad.ac.id This essential oil showed marked inhibition against several Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). uad.ac.id When tested individually, this compound exhibited antimicrobial activity, and its combination with another terpenoid, 1,8-cineole, showed a synergistic effect. uad.ac.id

Table 2: Antimicrobial Activity of this compound from Eucalyptus globulus Fruit Oil

| Microorganism | Type | Susceptibility to this compound | Citation |

| Staphylococcus aureus (MRSA) | Gram-positive bacteria | Susceptible | uad.ac.id |

| Enterococcus faecalis (VRE) | Gram-positive bacteria | Susceptible | uad.ac.id |

| Streptococcus pyogenes | Gram-positive bacteria | Sensitive | uad.ac.id |

Plants can be "primed" for an enhanced defense response upon future attacks. nih.gov This involves the plant entering a state of readiness, allowing for a faster and stronger activation of defenses when a threat is detected. researchgate.netnih.gov Volatile organic compounds (VOCs) released by plants play a crucial role in this signaling process. researchgate.netashs.orgmdpi.com

The release of allothis compound (B1252756) has been observed in plants like Ficus benjamina in response to herbivory by Spodoptera exigua. researchgate.net The emission of such herbivore-induced plant volatiles (HIPVs) is a key signaling mechanism. researchgate.netaloki.hu These chemical signals can alert other parts of the same plant or even neighboring plants to the presence of a threat, enabling them to prepare their defenses. researchgate.net While direct evidence for this compound as a priming agent is still emerging, its role as a component of HIPV blends strongly suggests its involvement in these complex signaling networks that are fundamental to plant defense. nih.govresearchgate.net

Contributions to Oxidative Stress Resistance in Organisms (e.g., Caenorhabditis elegans, Terrestrial Plants)

Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is a common challenge for all aerobic organisms. researchgate.netnih.gov Research has shown that certain natural compounds, including this compound isomers, can contribute to oxidative stress resistance.

A study on the essential oil of mixed-type Cinnamomum osmophloeum leaves revealed that a minor component, allothis compound (5.0%), played a key role in protecting the nematode Caenorhabditis elegans against juglone-induced oxidative stress. mdpi.com This protective effect was significant enough to prolong the lifespan of the nematode. mdpi.com The mechanism for this enhanced stress resistance and longevity was found to be dependent on the DAF-16/FOXO transcription factor, a key regulator of stress response and aging in C. elegans. mdpi.com In plants, contamination with pollutants like polycyclic aromatic hydrocarbons can induce oxidative stress, and plants respond by activating antioxidant defenses. nih.gov The ability of compounds like allothis compound to mitigate oxidative stress in other organisms suggests a similar protective role within the plants that produce them. mdpi.comfrontiersin.org

Influence on Plant-Insect Interactions (e.g., Attracting Beneficial Insects)

Beyond deterring herbivores, the volatile compounds released by plants, including this compound, play a crucial role in mediating complex interactions between plants and insects, particularly in attracting beneficial insects such as predators and parasitoids of herbivores. mdpi.commdpi.comnih.govresearchgate.netnih.govmdpi.comnih.goventomobrasilis.org

When a plant is attacked by herbivores, it releases a specific blend of HIPVs. researchgate.netaloki.hu These volatiles can act as a "call for help," guiding natural enemies to the location of the feeding herbivore. researchgate.netaloki.hucirad.fr For instance, allothis compound has been identified as a component of the volatile blend emitted by plants in response to herbivory. researchgate.net The attraction of these "bodyguards" provides the plant with an indirect defense mechanism, as the predators and parasitoids help to reduce the herbivore pressure. nih.gov This tritrophic interaction is a sophisticated defense strategy where compounds like this compound are key chemical messengers. aloki.hu

Adaptive Responses to Biotic and Abiotic Stresses

Plants, being sessile organisms, have evolved complex and sophisticated mechanisms to cope with a variety of environmental challenges, broadly categorized as biotic and abiotic stresses. mdpi.commdpi.com Biotic stresses are those caused by living organisms such as herbivores, pathogens (bacteria, fungi), and nematodes. cornell.edufrontiersin.org Abiotic stresses encompass non-living environmental factors like drought, salinity, extreme temperatures, and heavy metal contamination. mdpi.comnih.gov A key component of a plant's adaptive strategy involves the production of a diverse array of secondary metabolites, including terpenoids like this compound. mdpi.comresearchgate.net These compounds are not essential for primary growth and development but play a crucial role in the plant's defense and interaction with its environment. mdpi.comresearchgate.net The production of essential oils, which are complex mixtures of volatile compounds including this compound, is a well-documented response to stress, helping plants to adapt and survive. researchgate.netresearchgate.net

This compound and its derivatives are integral to the plant's chemical defense arsenal. mdpi.comnih.gov Their synthesis and accumulation can be constitutive (always present) or induced upon encountering a specific threat. frontiersin.orgnih.gov The presence of these compounds can deter herbivores, inhibit the growth of pathogens, and mitigate the physiological damage caused by abiotic factors. nih.govcaymanchem.commdpi.com This section explores the detailed research findings on the role of this compound in mediating adaptive responses to both biotic and abiotic stresses.

Biotic Stress Response

Plants release volatile terpenoids, including this compound, in significant quantities when attacked by pests or pathogenic microorganisms. nih.gov This response serves as a direct chemical defense. Research has demonstrated the effectiveness of this compound and essential oils containing it against a range of biotic threats.

Antibacterial and Antifungal Activity: this compound exhibits notable activity against various plant pathogens. For instance, it is active against several strains of methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). caymanchem.com Essential oils rich in this compound derivatives have shown inhibitory actions against fungi like Fusarium graminearum, Rhizobium graminearum, and Botrytis cinerea. nih.gov Furthermore, aromadendrane-4,10-diol, an this compound derivative isolated from Xylopia brasiliensis, has demonstrated inhibitory activity against the fungus Cladosporium cladosporioides. nih.gov Essential oils from Schinus molle, rich in spathulenol (B192435) (an this compound-type sesquiterpene), showed inhibition against Xanthomonas citri, the bacterium causing citrus canker. nih.gov

Insecticidal Properties and Herbivory Defense: Volatile terpenoids function as inherent protective mechanisms against insect pests. nih.gov The production of these compounds can repel herbivores or be toxic to them. cornell.eduresearchgate.net When plants are attacked by insects, they release volatile chemical signals that can not only deter the attacking herbivore but also attract natural enemies of the herbivores, such as parasitoids. nih.gov While direct studies quantifying the specific induction of this compound by herbivory are specific to the plant species, the general role of sesquiterpenes in plant-herbivore interactions is well-established. cornell.edu In environments with consistently high herbivore pressure, plants may favor high levels of constitutive defenses, including compounds like this compound, over induced responses. nih.gov

Allelopathy: Some plants release chemicals that inhibit the growth of neighboring plants, a phenomenon known as allelopathy. This can be considered a response to the biotic stress of competition. Essential oils containing this compound derivatives, such as those from Cleome amblyocarpa, have demonstrated significant allelopathic activity, inhibiting the germination and growth of competing weeds like Dactyloctenium aegyptium. mdpi.com